2-(1-Benzyl-piperidin-4-ylamino)-ethanol
Description
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-11-8-15-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSSEEPLNUNWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903506 | |
| Record name | NoName_4185 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol typically involves the reaction of 1-benzylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-piperidin-4-ylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylpiperidinone, while reduction can produce various secondary or tertiary amines.
Scientific Research Applications
Neuropharmacological Applications
Alzheimer's Disease Treatment
One of the most significant applications of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol is in the treatment of Alzheimer's disease. This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. In studies, derivatives of benzylpiperidine have shown potent AChE inhibition, with some compounds exhibiting selectivity over butyrylcholinesterase (BuChE) .
In a comparative study, certain derivatives demonstrated IC50 values significantly lower than donepezil, a standard treatment for Alzheimer's, indicating their potential as more effective alternatives . Additionally, these compounds have shown antioxidant properties, which may help in reducing oxidative stress associated with neurodegenerative diseases .
Neuroprotective Effects
Research has indicated that this compound may also provide neuroprotection against chemotherapy-induced peripheral neuropathy (CIPN). In experimental models, compounds derived from this structure were able to ameliorate symptoms associated with paclitaxel-induced neuropathy by modulating inflammatory responses and protecting neuronal integrity .
Cancer Therapy
Anticancer Properties
The compound has been explored for its anticancer properties, particularly through its role as a multifunctional agent. Studies have shown that piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, certain synthesized derivatives have demonstrated improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Additionally, the benzoylpiperidine fragment has been identified as a privileged structure in drug design due to its metabolic stability and versatility in synthesizing new therapeutic agents . This structural motif has been linked to various bioactive compounds targeting multiple pathways in cancer progression.
Multifunctional Agents
Hybrid Compounds
The versatility of this compound extends to its use in creating hybrid compounds that combine different therapeutic functionalities. Research has focused on synthesizing molecular hybrids that integrate this compound with other pharmacophores to enhance their biological activity. For example, hybrids incorporating benzylpiperidine derivatives have shown promising results as dual inhibitors of AChE and BACE-1, which are critical targets in Alzheimer’s disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural motifs with 2-(1-Benzyl-piperidin-4-ylamino)-ethanol, enabling comparative analysis of physicochemical properties, synthetic routes, and biological activities.
Piperidine-Based Analogs with Modified Functional Groups
Key Observations :
- Solubility: The ethanol and phenol groups in the target compound and (E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol enhance aqueous solubility compared to ether or carboxylic acid analogs .
- Synthetic Routes: The target compound likely employs reductive amination (e.g., sodium triacetoxyborohydride) similar to benzylfentanyl derivatives . Schiff base formation (e.g., salicylaldehyde + 4-amino-N-benzyl-piperidine) is used for imine-containing analogs .
- Biological Activity: The acridine derivative ([9-(1-Benzyl-piperidin-4-ylamino)-acridin-3-yl]-(4-methyl-piperazin-1-yl)-methanone) demonstrated efficacy in glioblastoma models, suggesting CNS penetration . Benzyl-piperidine scaffolds in fentanyl analogs (e.g., 1-Benzyl-4-(phenylamino) Piperidine) indicate opioid receptor interactions .
Pharmacologically Active Derivatives
Acridine-Piperidine Hybrids
- Compound: [9-(1-Benzyl-piperidin-4-ylamino)-acridin-3-yl]-(4-methyl-piperazin-1-yl)-methanone ().
- Comparison: The acridine moiety intercalates DNA, while the benzyl-piperidine group may enhance blood-brain barrier penetration.
Benzylfentanyl Derivatives
- Compound: 1-Benzyl-4-(phenylamino) Piperidine ().
- Comparison: The phenylamino group in benzylfentanyl analogs increases lipophilicity (logP ~3.5 vs. ~2.0 for the target compound), favoring opioid receptor binding. The ethanol group in the target compound may reduce CNS side effects by improving solubility .
Biological Activity
2-(1-Benzyl-piperidin-4-ylamino)-ethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an aminoethanol moiety. Its chemical formula is , which includes a hydroxyl group that enhances its solubility and bioavailability—critical factors in drug design.
Acetylcholinesterase Inhibition
One of the primary biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . This mechanism is significant for treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine can enhance cognitive function. The compound's structure allows it to effectively interact with the active site of AChE, potentially improving therapeutic outcomes in cognitive disorders .
NLRP3 Inflammasome Inhibition
Recent studies have also highlighted the compound's potential as an NLRP3 inflammasome inhibitor . This activity is crucial for modulating inflammatory responses, particularly in conditions associated with pyroptosis and IL-1β release. In vitro studies demonstrated that this compound could inhibit NLRP3-dependent pathways in PMA-differentiated THP-1 cells stimulated with LPS/ATP.
Biological Activity Summary Table
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Acetylcholinesterase Inhibition | Interaction with AChE active site | Alzheimer's disease treatment |
| NLRP3 Inflammasome Inhibition | Modulation of inflammatory pathways | Treatment of inflammatory diseases |
| Analgesic Properties | Unknown mechanism; potential receptor modulation | Pain management therapies |
Case Studies and Research Findings
- Neuroprotective Effects : A study indicated that this compound exhibited neuroprotective effects in models of neurodegeneration, primarily through its AChE inhibitory activity. The compound was shown to enhance cognitive performance in rodent models .
- Inflammation Models : In vitro experiments revealed that the compound significantly reduced IL-1β levels in macrophages, suggesting its efficacy in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.
- Pain Management : Preliminary investigations into the analgesic properties of this compound suggest it may modulate pain pathways, although further studies are needed to elucidate the specific mechanisms involved .
Q & A
Q. What computational approaches are suitable for predicting thermodynamic properties (e.g., vaporization enthalpy) of this compound?
- Methodological Answer : Apply the "centerpiece" approach to calculate vaporization enthalpies using group-contribution models. For example, benchmark against experimental data for structurally similar compounds (e.g., 2-(benzylamino)-ethanol) to validate accuracy . Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can further optimize molecular geometry for Gibbs free energy calculations.
Q. How can synthetic pathways be optimized to reduce byproduct formation in large-scale preparations of this compound?
- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE) . Key parameters include:
- Temperature control (e.g., reflux under argon to prevent oxidation) .
- Catalyst screening (e.g., phase-transfer catalysts for improved selectivity).
- In-line analytics (e.g., FTIR monitoring of intermediate formation). Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .
Q. What strategies are effective for resolving contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer : Contradictions may stem from assay variability or off-target effects. Strategies include:
- Orthogonal assays (e.g., SPR vs. cell-based readouts) to confirm binding affinity.
- Metabolite profiling (LC-MS/MS) to identify degradation products interfering with activity.
- Cohort analysis of SAR data using multivariate regression to isolate critical substituents (e.g., benzyl vs. phenyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
